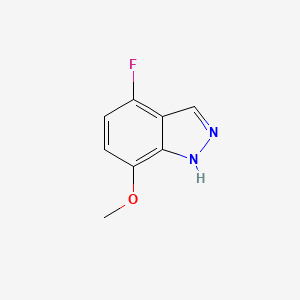

4-fluoro-7-methoxy-1H-indazole

Beschreibung

BenchChem offers high-quality 4-fluoro-7-methoxy-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-7-methoxy-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-7-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-12-7-3-2-6(9)5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRWTEVYVSFJKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)F)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646725 | |

| Record name | 4-Fluoro-7-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-74-1 | |

| Record name | 4-Fluoro-7-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-fluoro-7-methoxy-1H-indazole chemical structure and properties

[1]

Executive Summary

4-Fluoro-7-methoxy-1H-indazole (CAS: 1000341-74-1) is a disubstituted bicyclic heterocycle increasingly utilized in modern medicinal chemistry. It serves as a high-value building block for developing small-molecule inhibitors targeting kinases (e.g., VEGFR, EGFR), PARP, and G-protein coupled receptors (GPCRs).

The scaffold is distinguished by two strategic substitutions on the indazole core:

-

C4-Fluorine: Modulates metabolic stability by blocking the primary site of oxidative metabolism (CYP450) and alters the electronic properties of the pyrazole ring.

-

C7-Methoxy: Provides a specific hydrogen-bond acceptor vector and enhances solubility compared to the unsubstituted parent.

Chemical Identity & Properties

| Property | Data |

| CAS Number | 1000341-74-1 |

| IUPAC Name | 4-fluoro-7-methoxy-1H-indazole |

| Molecular Formula | C₈H₇FN₂O |

| Molecular Weight | 166.15 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 130–134 °C (Predicted range based on analogs) |

| LogP (Predicted) | ~1.75 |

| pKa (NH) | ~13.5 (Acidic); ~1.5 (Basic N2) |

| H-Bond Donors | 1 (NH) |

| H-Bond Acceptors | 3 (N1, N2, OMe) |

Structural Analysis

The indazole core is a 10-π electron aromatic system. The 4-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I), reducing the electron density of the benzene ring, while the 7-methoxy group acts as an electron-donating group (+M) via resonance. This "push-pull" electronic environment fine-tunes the acidity of the N1-proton, making it a versatile handle for alkylation or arylation reactions.

Synthetic Pathways[2][3][4]

Two primary routes are established for synthesizing 4-fluoro-7-methoxy-1H-indazole. The choice depends on the availability of starting materials and the requirement for regioselectivity.

Method A: Diazotization of substituted 2-Methylaniline (The "Jacobson" Approach)

This is the preferred route for high regioselectivity. It proceeds via the diazotization of 3-fluoro-6-methoxy-2-methylaniline , followed by spontaneous internal cyclization.

-

Precursor: 3-fluoro-6-methoxy-2-methylaniline.

-

Reagents: Sodium Nitrite (

), Acetic Acid ( -

Mechanism: The diazonium salt formed at the amine attacks the adjacent methyl group (likely via a tautomeric shift or radical mechanism), closing the pyrazole ring.

Method B: Hydrazine Condensation with 2,6-Difluorobenzaldehyde Derivative

This route uses nucleophilic aromatic substitution (

-

Precursor: 2,6-difluoro-3-methoxybenzaldehyde.

-

Reagents: Hydrazine Hydrate (

), heat. -

Mechanism: Hydrazine displaces the fluorine at the C2 position (regioselectivity is dictated by the steric/electronic influence of the methoxy group) and condenses with the aldehyde to form the indazole.

Synthesis Workflow Diagram

Caption: Comparative synthetic pathways. Route A (Blue) offers superior regiocontrol, while Route B (Red) utilizes common aldehyde precursors.

Medicinal Chemistry Applications

Pharmacophore Features

In drug design, 4-fluoro-7-methoxy-1H-indazole acts as a bioisostere for indole or purine cores.

-

Kinase Hinge Binding: The N1-H and N2 nitrogen atoms can form bidentate hydrogen bonds with the hinge region of kinase enzymes (e.g., mimicking the adenine ring of ATP).

-

Metabolic Blocking (C4-F): The C4 position in indazoles is electronically rich and prone to oxidation. Fluorination here significantly extends the half-life (

) of the molecule in microsomal stability assays. -

Solubility & Interaction (C7-OMe): The methoxy group can accept hydrogen bonds from water or protein residues (e.g., Lysine or Arginine side chains), improving the solubility profile compared to lipophilic 4-fluoroindazole.

Case Studies & Derivatives

This scaffold is structurally related to intermediates used in the synthesis of:

-

Lenacapavir (Analog): While Lenacapavir uses a 4,7-substituted indazole core (specifically 4-chloro-7-bromo derivatives in synthesis), the 4-fluoro-7-methoxy analog represents a "second-generation" scaffold for optimizing potency and metabolic properties.

-

VEGFR Inhibitors: 1H-indazoles are core scaffolds for Axitinib and Pazopanib. The 4-F, 7-OMe substitution pattern is often explored in SAR campaigns to break IP space or improve selectivity profiles.

SAR Logic Diagram

Caption: Structure-Activity Relationship (SAR) map highlighting the functional role of each position on the scaffold.

Experimental Protocols

Protocol 1: General N-Alkylation (Validation Step)

To utilize this scaffold, researchers typically alkylate the N1 position.

-

Dissolution: Dissolve 4-fluoro-7-methoxy-1H-indazole (1.0 eq) in anhydrous DMF.

-

Deprotonation: Add Cesium Carbonate (

, 2.0 eq) or Sodium Hydride ( -

Alkylation: Add alkyl halide (1.1 eq) dropwise.

-

Reaction: Warm to RT (or heat to 60°C) and monitor by TLC/LC-MS.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

.-

Note: Regioselectivity (N1 vs N2) is typically >10:1 favoring N1 due to the steric hindrance of the C7-methoxy group, which discourages N2 alkylation, and the thermodynamic stability of the 1H-tautomer.

-

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methoxy group renders it slightly sensitive to strong acids (demethylation risk at high temperatures).

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood.

References

-

Ossila . 4-Fluoro-1H-indazole Properties and Applications. Retrieved from

-

AChemBlock . 4-fluoro-7-methoxy-1H-indazole Product Data. Retrieved from

-

National Institutes of Health (NIH) . Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from

-

Organic Chemistry Portal . Synthesis of Indazoles. Retrieved from

-

ChemRxiv . Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from

An In-depth Technical Guide to 4-fluoro-7-methoxy-1H-indazole: A Key Heterocycle in Modern Drug Discovery

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] First synthesized in the 1880s by Emil Fischer, this heterocyclic motif has become a cornerstone in the design of a multitude of pharmacologically active agents.[2] Its unique electronic properties and ability to form critical hydrogen bonds allow it to serve as a bioisostere for endogenous structures like purines, making it a highly effective core for enzyme inhibitors.[1] Indazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antibacterial, and potent antitumor properties.[1] Several successful drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its significance in oncology.[3][4]

This guide focuses on a specific, strategically substituted analogue: 4-fluoro-7-methoxy-1H-indazole . The deliberate placement of a fluorine atom at the 4-position and a methoxy group at the 7-position is a classic medicinal chemistry strategy. The fluorine atom can enhance metabolic stability, improve binding affinity through electrostatic interactions, and modulate the pKa of the indazole N-H, while the methoxy group can serve as a key interaction point within a protein's active site and influence solubility.[5][6] This combination of substituents makes 4-fluoro-7-methoxy-1H-indazole a highly valuable building block for the synthesis of targeted therapeutics, particularly protein kinase inhibitors.[4] This document provides a comprehensive overview of its chemical properties, a robust protocol for its synthesis, and an analysis of its structural characteristics for researchers and scientists in drug development.

Physicochemical and Structural Data

A precise understanding of a molecule's fundamental properties is a prerequisite for its application in research and development. The key identifiers and computed properties for 4-fluoro-7-methoxy-1H-indazole are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇FN₂O | M-chem |

| Molecular Weight | 166.16 g/mol | M-chem |

| CAS Number | 1000341-74-1 | M-chem |

| IUPAC Name | 4-fluoro-7-methoxy-1H-indazole | M-chem |

| Canonical SMILES | COC1=CC=C(F)C2=C1NN=C2 | M-chem |

| Hydrogen Bond Donors | 1 | PubChem (CID 53392471) |

| Hydrogen Bond Acceptors | 3 | PubChem (CID 53392471) |

| Topological Polar Surface Area | 41.81 Ų | PubChem (CID 53392471) |

| Predicted LogP | 1.7 - 2.1 | ChemSpider, PubChem |

Proposed Synthesis Pathway and Experimental Protocol

While multiple strategies exist for the synthesis of the indazole core, a common and effective method involves the cyclization of appropriately substituted ortho-lithiated N-tert-butyl-N-phenylsulfamoyl hydrazones. This approach offers good regiocontrol, which is critical for producing the desired isomer. The following workflow outlines a proposed, reliable synthesis of 4-fluoro-7-methoxy-1H-indazole from commercially available 2-fluoro-5-methoxybenzaldehyde.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of 4-fluoro-7-methoxy-1H-indazole.

Detailed Step-by-Step Protocol

This protocol is based on established methodologies for analogous indazole syntheses and is designed to be self-validating through in-process checks and final product characterization.[7][8]

Materials and Reagents:

-

2-Fluoro-5-methoxybenzaldehyde

-

Hydrazine monohydrate

-

Ethanol (anhydrous)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step 1: Formation of 2-Fluoro-5-methoxybenzaldehyde Hydrazone

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-methoxybenzaldehyde (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous ethanol to dissolve the aldehyde (approx. 0.2 M concentration). To this solution, add hydrazine monohydrate (1.2 eq) dropwise at room temperature.

-

Causality: The use of a slight excess of hydrazine ensures complete conversion of the starting aldehyde. Ethanol is an effective solvent that facilitates the reaction and subsequent precipitation of the product upon cooling.

-

-

Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation. Collect the resulting solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate hydrazone. The product can typically be used in the next step without further purification.

Step 2: Cyclization to form 4-fluoro-7-methoxy-1H-indazole

-

Reaction Setup: In a flame-dried, multi-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve the hydrazone intermediate (1.0 eq) in anhydrous THF (approx. 0.1 M).

-

Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at -78°C for 1 hour.

-

Causality: The first equivalent of n-BuLi deprotonates the more acidic N-H of the hydrazone. The second equivalent acts as a strong base to perform a regioselective lithiation (ortho-directing effect of the hydrazone group) at the carbon adjacent to the fluorine, which is the key step for cyclization.

-

-

Cyclization: After 1 hour, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir overnight.

-

Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure 4-fluoro-7-methoxy-1H-indazole.

Spectroscopic Characterization

Authenticating the structure of the final compound is paramount. The following are the expected spectroscopic signatures for 4-fluoro-7-methoxy-1H-indazole, based on the analysis of similar fluorinated and methoxylated indazoles.[7][9]

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

A singlet for the methoxy protons (-OCH₃) around 3.9-4.1 ppm.

-

A broad singlet for the N-H proton, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

A singlet or a narrow doublet for the C3-H proton of the indazole ring, usually around 8.0-8.2 ppm.

-

Two aromatic protons (C5-H and C6-H) appearing as doublets or multiplets in the 6.8-7.5 ppm region, showing coupling to each other and to the fluorine atom.

-

-

¹⁹F NMR (in CDCl₃ or DMSO-d₆):

-

A singlet or multiplet corresponding to the single fluorine atom at the C4 position. The chemical shift will be highly dependent on the electronic environment.

-

-

¹³C NMR (in CDCl₃ or DMSO-d₆):

-

A signal for the methoxy carbon around 55-60 ppm.

-

Multiple signals in the aromatic region (100-160 ppm). The carbon attached to the fluorine (C4) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz). The adjacent carbons (C3a and C5) will show smaller couplings (²JCF).

-

-

Mass Spectrometry (ESI+):

-

The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 167.1.

-

Application in Drug Discovery: A Kinase Inhibitor Scaffold

The indazole core is a proven scaffold for targeting the ATP-binding site of protein kinases.[4] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[3] The 1H-indazole tautomer, with its N-H donor and N2 acceptor, effectively mimics the hinge-binding motif of adenine in ATP.

Logical Framework for Kinase Inhibition

Caption: Role of the indazole scaffold in kinase inhibition.

The 4-fluoro and 7-methoxy substituents on this specific indazole provide vectors for further chemical elaboration. Synthetic handles can be introduced to these positions to build out larger molecules that occupy additional pockets within the kinase active site, thereby increasing both potency and selectivity. The 7-methoxy group, for example, can be directed towards a solvent-exposed region or a specific sub-pocket, while the 4-fluoro group can enhance binding affinity and fine-tune the electronics of the core.

Safety and Handling

Substituted indazoles, like many heterocyclic compounds used in research, should be handled with appropriate care.[10][11]

-

Hazard Classification: While specific toxicity data for 4-fluoro-7-methoxy-1H-indazole is not available, related compounds are often classified as skin irritants and serious eye irritants.[12] Assume the compound is harmful if swallowed.

-

Handling Precautions: Always handle in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

4-fluoro-7-methoxy-1H-indazole is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its core physicochemical properties, combined with the influential nature of its fluoro and methoxy substituents, make it an ideal starting point for the development of next-generation targeted therapies. The synthetic pathway detailed in this guide provides a reliable and logical route for its preparation, enabling researchers to access this key building block. As the demand for selective and potent kinase inhibitors continues to grow, the importance of well-designed heterocyclic scaffolds like 4-fluoro-7-methoxy-1H-indazole will undoubtedly increase, paving the way for new and effective treatments for a range of human diseases.

References

- One-Pot Synthesis of 1H-Indazole-4,7-diols via Iodine(III)

-

Supporting Information for Rhodium(III)-Catalyzed Synthesis of 3-Alkoxy-1-sulfonyl-1H-indazoles. (n.d.). Retrieved February 4, 2026, from [Link]

- Scott, J. S., et al. (2018). Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 61(19), 8797–8810.

- Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. CJST, 9(1), 20-34.

-

Wikipedia. (2023, December 29). VEGFR-2 inhibitor. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluoroindazole. Retrieved February 4, 2026, from [Link]

- American Chemical Society. (2026). Uranyl-Enabled Photocatalytic C(sp3)

-

PubChem. (n.d.). 4-Fluoro-1-methyl-1H-indazole. Retrieved February 4, 2026, from [Link]

- Journal of the Chemical Society, Perkin Transactions 2. (1998). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. J. Chem. Soc., Perkin Trans. 2, 1855-1863.

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(1), 132.

- MDPI. (2020). Untargeted Metabolic Profiling of 4-Fluoro-Furanylfentanyl and Isobutyrylfentanyl in Mouse Hepatocytes and Urine by Means of LC-HRMS. Metabolites, 10(11), 447.

- RSC Medicinal Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Med. Chem., 12, 186-205.

-

Supporting Information for Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4- (propan-2-yl)-1H-1,2, - DOI. (n.d.). Retrieved February 4, 2026, from [Link]

-

INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet - 6-Methoxy-1H-Indazole. Retrieved February 4, 2026, from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 9. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. 4-Fluoroindazole | C7H5FN2 | CID 22477757 - PubChem [pubchem.ncbi.nlm.nih.gov]

Next-Generation Indazole Scaffolds in Kinase Inhibitor Design

Structural Logic, Synthesis, and Macrocyclization Strategies

Executive Summary

The indazole scaffold remains a cornerstone in kinase inhibitor discovery due to its bioisosteric resemblance to the adenine purine ring. However, the "low-hanging fruit" of simple 3,5-disubstituted indazoles has largely been harvested. This technical guide addresses the next phase of indazole evolution: conformational restriction via macrocyclization , C-H activation-mediated functionalization , and atypical binding modes (e.g., Type 1.5/II inhibition). We move beyond basic SAR to explore how specific vectors on the indazole core can be exploited to overcome resistance mutations (e.g., Gatekeeper residues) and enhance selectivity profiles.

Structural Rationale: The Indazole Pharmacophore

The 1H-indazole core serves as a robust ATP-mimetic.[1][2] Its efficacy stems from its ability to anchor into the kinase hinge region while offering vectors to explore the hydrophobic back pocket (selectivity) and the solvent-exposed front (solubility/potency).

Tautomeric Considerations & Hinge Binding

The indazole ring exists in a tautomeric equilibrium between 1H- and 2H-forms.[3] In the context of kinase binding:

-

1H-Indazole: The thermodynamically preferred tautomer.[3] Typically, N1 acts as a hydrogen bond donor (to the backbone carbonyl of the hinge residue, e.g., Glu or Leu), while N2 acts as an acceptor (from the backbone amide).

-

Binding Vector: This "Donor-Acceptor" motif mimics the N9-N1 interaction of adenine.

-

Critical Insight: Substituents at N1 abolish this donor capability, forcing the molecule to adopt alternative binding modes (e.g., shifting the H-bond network or targeting the DFG-out conformation). Therefore, N1-unsubstituted indazoles are generally Type I (ATP-competitive) inhibitors, while N1-substituted variants often target the hydrophobic pocket or require a different hinge interaction geometry.

Visualization: The Pharmacophore Map

The following diagram illustrates the interaction logic between the indazole core and the kinase active site.

Figure 1: Pharmacophore map detailing the interaction vectors of the indazole scaffold within the kinase ATP-binding pocket.

Strategic SAR & Novel Scaffolds

Modern medicinal chemistry focuses on three primary vectors for indazole optimization.

The C3 Vector: Gatekeeper Evasion

The C3 position is spatially proximal to the "gatekeeper" residue. Mutations here (e.g., T315I in BCR-ABL or T790M in EGFR) often cause resistance.

-

Strategy: Introducing rigid, planar groups at C3 (e.g., ethynyl , vinyl , or heteroaryl rings) allows the inhibitor to squeeze past bulky gatekeeper mutations.

-

Recent Data: 3-ethynyl-1H-indazoles have shown nanomolar potency against PI3K

, overcoming specific mutant isoforms by minimizing steric clashes that bulkier amide linkers might incur [1].

The C6 Vector: Solubilizing the Scaffold

The C6 position typically points towards the solvent front.

-

Application: This is the ideal site for appending morpholine, piperazine, or solubilizing alkyl-amine chains.

-

Case Study (JNK3): In JNK3 inhibitors, C6-anilino substitutions have been used to tune the polar surface area (PSA) for blood-brain barrier penetration while maintaining hinge contacts [2].

Macrocyclization: The Frontier

Macrocyclization constrains the inhibitor into a bioactive conformation, reducing the entropic penalty of binding and improving selectivity.

-

Design Concept: Linking the C3 substituent to the N1 tail or the C7 position creates a macrocycle.

-

Benefit: This "locks" the indazole into a specific tautomeric preference and prevents rotation, often yielding Type 1.5 inhibitors that bind the DFG-in state but extend into the back pocket.

| Vector | Target Region | Chemical Group Examples | Strategic Goal |

| N1 | Hydrophobic Pocket | Aryl, Benzyl, Alkyl | Selectivity (Type II), Pharmacokinetics |

| C3 | Gatekeeper/Hinge | Ethynyl, Vinyl, Amide | Potency, Resistance Profiling |

| C5/C6 | Solvent Front | Morpholine, Piperazine | Solubility, ADME properties |

| C7 | Ribose Pocket | Halogens, Methyl | Shape complementarity, Macrocyclization point |

Synthetic Methodologies

To access these novel scaffolds, we move beyond classical nitration/reduction sequences.

Protocol: C-H Activation for C3-Arylation

Direct C3-functionalization of 1H-indazoles avoids pre-functionalized starting materials (like 3-iodoindazole), streamlining library generation.

Methodology (Self-Validating System):

-

Reaction Type: Pd-catalyzed oxidative C-H arylation.[4]

-

Substrate: N1-protected indazole (e.g., SEM-protected) or free 1H-indazole (requires specific conditions).

-

Catalyst: Pd(OAc)₂ (5-10 mol%).

-

Oxidant: Ag₂CO₃ or Cu(OAc)₂ (to regenerate Pd(II)).

-

Solvent: DMF/DMSO (high boiling point required for activation energy).

Step-by-Step Protocol:

-

Preparation: In a flame-dried Schlenk tube, charge 1H-indazole (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv).

-

Solvation: Add anhydrous DMF (0.2 M concentration). Critical: Degas solvent with Argon for 15 mins to prevent oxidative homocoupling of the aryl iodide.

-

Activation: Add PivOH (30 mol%). Mechanism: Pivalic acid acts as a proton shuttle, lowering the energy barrier for the C-H activation step (CMD mechanism).

-

Reaction: Heat to 110°C for 16 hours.

-

Workup: Filter through Celite (removes Ag salts). Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

-

Validation: NMR should show the disappearance of the C3-proton singlet (typically ~8.0 ppm).

Visualization: Synthetic Workflow

Figure 2: Palladium-catalyzed C-H activation pathway for generating 3-aryl indazole libraries.

Case Study: Entrectinib & The Indazole Advantage

Entrectinib (RXDX-101) exemplifies the successful application of the indazole scaffold in targeting TRK, ROS1, and ALK kinases.

-

Structure: It features an N1-substituted indazole core.

-

Binding Mode: The indazole acts as the hinge binder.[5] The N1-benzyl moiety occupies the hydrophobic pocket, while the C6-position is substituted with a tetrahydropyran-amine group projecting into the solvent front.

-

Lesson: The rigidity of the indazole core, compared to a flexible aminopyridine, provided the necessary entropic advantage to achieve nanomolar potency across multiple kinases with high structural homology [3].

References

-

Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1H-indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway. Journal of Medicinal Chemistry. [Link]

-

Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. Scientific Reports (NIH). [Link]

-

Discovery of Entrectinib: A New 3-Aminoindazole Derivative as a Potent and Selective Antitumor Agent. Journal of Medicinal Chemistry. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

Sources

- 1. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity & Medicinal Chemistry of 4-Fluoro-7-Methoxy-1H-Indazole Derivatives

[1]

Executive Summary

The 4-fluoro-7-methoxy-1H-indazole scaffold represents a "privileged structure" in modern drug discovery, particularly within the realm of ATP-competitive kinase inhibitors. Unlike the unsubstituted indazole core, this specific 4,7-disubstitution pattern offers a unique combination of metabolic blockade and electronic tuning .

The 4-fluoro substituent serves as a metabolic shield against P450-mediated oxidation while withdrawing electron density to modulate the acidity of the N-H proton. The 7-methoxy group acts as a hydrogen bond acceptor and provides steric bulk that can enforce specific ligand conformations (e.g., "atropisomerism" in biaryl systems) or fill hydrophobic pockets in the kinase hinge region.

Primary Therapeutic Areas:

-

Immuno-Oncology: Inhibition of Hematopoietic Progenitor Kinase 1 (HPK1).[1]

-

Angiogenesis: Targeting VEGFR (Vascular Endothelial Growth Factor Receptor) and FGFR (Fibroblast Growth Factor Receptor).

-

CNS Disorders: Modulation of gamma-secretase (Alzheimer's research).

Structural & Chemical Basis

The "Push-Pull" Electronic System

The biological efficacy of this scaffold is driven by the opposing electronic effects of the substituents on the indazole ring system (10

-

4-Fluoro (Electron Withdrawing):

-

Effect: Inductively withdraws electron density from the C4 position and the adjacent bridgehead carbons.

-

Consequence: Increases the acidity (lowers pKa) of the N1-H, potentially strengthening hydrogen bonds with the kinase hinge region (e.g., Glu or Asp residues). It also blocks the metabolically vulnerable C4 position from hydroxylation.

-

-

7-Methoxy (Electron Donating):

-

Effect: Donates electron density via resonance (+M effect) into the ring system, specifically enriching the N1 and C3 positions.

-

Consequence: Increases the basicity of N2, making it a better hydrogen bond acceptor. The methoxy oxygen can also serve as a direct H-bond acceptor for water-mediated interactions within the binding pocket.

-

Metabolic Stability

Unsubstituted indazoles are prone to rapid oxidative metabolism at the C4 and C7 positions.

-

C4-F: The C-F bond (approx. 116 kcal/mol) is metabolically inert, preventing the formation of toxic epoxide intermediates or hydroxylated metabolites.

-

C7-OMe: While the methyl group can be subject to O-demethylation, the steric bulk of the methoxy group often prevents access by metabolic enzymes compared to an unsubstituted C-H bond.

Target Landscape & Mechanism of Action

Kinase Inhibition (HPK1 & VEGFR)

The most prominent application of this scaffold is in the design of Type I and Type II kinase inhibitors .

-

Binding Mode: The indazole core typically mimics the adenine ring of ATP.

-

N1-H: H-bond donor to the hinge region backbone carbonyl.

-

N2: H-bond acceptor from the hinge region backbone amide.

-

-

HPK1 Inhibition (Immuno-Oncology):

-

Recent studies (e.g., Merck & Co.) have identified "reverse indazoles" and substituted indazoles as potent inhibitors of HPK1.[1]

-

Mechanism: Blocking HPK1 prevents the phosphorylation of SLP76, thereby releasing the "brake" on T-cell receptor (TCR) signaling. This enhances the immune system's ability to attack tumors.

-

Role of 4-F/7-OMe: The 4-fluoro group fits into a small hydrophobic pocket near the gatekeeper residue, while the 7-methoxy group can interact with solvent-exposed residues or water networks, improving selectivity against immunologically relevant off-targets like JAK1/2.

-

Signaling Pathway Visualization

The following diagram illustrates the role of HPK1 inhibition in T-cell activation and how indazole derivatives intervene.

Figure 1: Mechanism of HPK1 inhibition by indazole derivatives, preventing the negative feedback loop on T-cell activation.[1]

Experimental Protocols

Synthesis of 4-Fluoro-7-Methoxy-1H-Indazole

Principle: The most robust route involves the cyclization of a hydrazine derivative with a 2-halobenzaldehyde. For the 4-fluoro-7-methoxy substitution pattern, the starting material logic dictates 2,6-difluoro-3-methoxybenzaldehyde .

Reagents:

-

2,6-Difluoro-3-methoxybenzaldehyde (Starting Material)

-

Hydrazine monohydrate (

) -

Solvent: Pyridine or Ethanol/Water

-

Temperature: Reflux (

)

Protocol:

-

Preparation: In a 250 mL round-bottom flask, dissolve 2,6-difluoro-3-methoxybenzaldehyde (10 mmol, 1.72 g) in pyridine (20 mL).

-

Addition: Carefully add hydrazine monohydrate (50 mmol, 2.5 mL) dropwise at room temperature. (Caution: Exothermic).

-

Cyclization: Heat the reaction mixture to reflux (

) under an inert atmosphere ( -

Workup: Cool the mixture to room temperature. Pour into ice-cold water (100 mL). The product may precipitate.

-

If precipitate forms: Filter, wash with cold water, and dry.

-

If oil forms: Extract with Ethyl Acetate (

). Wash organic layer with 1N HCl (to remove pyridine), then brine. Dry over

-

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (

, Gradient: 0-40% EtOAc in Hexanes). -

Yield: Expected yield 45–65%.

Characterization (Expected):

-

(400 MHz, DMSO-d6):

- : Single peak around -120 to -130 ppm.

Synthesis Workflow Diagram

Figure 2: Synthetic route via hydrazine cyclization of the difluoro-benzaldehyde precursor.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of modifications at key positions of the 4-fluoro-7-methoxy-1H-indazole scaffold.

| Position | Modification | Effect on Activity / Properties |

| N1 | Alkylation / Arylation | Solubility & PK: Often substituted with solubilizing groups (e.g., piperidine, tetrahydropyran) or aryl groups to reach solvent channels. Unsubstituted N1 is critical if acting as a hinge binder. |

| C3 | Aryl / Amide coupling | Potency Driver: The primary vector for extending into the kinase specificity pocket. Direct coupling of amides or heteroaryls here determines target selectivity (e.g., HPK1 vs. VEGFR). |

| C4 | Fluorine (Fixed) | Metabolic Block: Prevents oxidation. Electronic: Lowers pKa of N1-H. Steric: Small enough to fit most pockets but larger than H. |

| C5 | Halogen / Alkyl | Selectivity: Optional substitution here can fine-tune selectivity but may clash with the gatekeeper residue in some kinases. |

| C6 | Solubilizing Groups | Solvent Exposure: Often used for attaching morpholine or piperazine tails to improve oral bioavailability. |

| C7 | Methoxy (Fixed) | Conformation: Forces the N1 substituent out of plane (if present) or fills the ribose-binding pocket. |

References

-

HPK1 Inhibitors & Reverse Indazoles

-

Yu, E. C., et al. (2021). "Discovery and Optimization of Reverse Indazoles as Small-Molecule Inhibitors of HPK1." ACS Medicinal Chemistry Letters, 12(3), 459–466. Link

- Context: Describes the utility of the indazole core in designing inhibitors for T-cell activ

-

-

General Indazole Synthesis

-

Lukin, K., et al. (2006). "Efficient Synthesis of 7-Fluoro-1H-indazole." Journal of Organic Chemistry. Link

- Context: Provides the foundational protocol for synthesizing fluoro-indazoles

-

-

Indazole Biological Activity Review

-

Lenacapavir Intermediate (Related 4,7-Disubstitution)

-

Commercial Availability & CAS Data

Sources

- 1. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. cas 1000341-74-1|| where to buy 1H-Indazole,4-fluoro-7-methoxy- [english.chemenu.com]

- 4. caribjscitech.com [caribjscitech.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 1448296-00-1;5-苯基-5,7-二氢吲哚并[2,3-b]咔唑;2476828-99-4;1,3,5-三嗪,2-(3-氯-1-二苯并呋喃基)-4-(2-萘基)-6-苯基-; CAS [chemicalbook.com]

Methodological & Application

Suzuki-Miyaura coupling conditions for indazole derivatives

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for Indazole Derivatives

Executive Summary

Indazole scaffolds are privileged structures in kinase inhibitors (e.g., Axitinib, Linphanib) but present unique synthetic challenges in Palladium-catalyzed cross-couplings. The free N-H functionality (pKa ~14) can poison Pd catalysts, while the electron-rich nature of the pyrazole ring often necessitates specific ligands to facilitate reductive elimination.

This guide provides a validated decision matrix for coupling at the C3 position versus the benzenoid ring (C4-C7), strategies for handling unprotected substrates, and critical workarounds for the instability of indazole-3-boronates (protodeboronation).

Part 1: Strategic Decision Matrix

Before selecting a protocol, the substrate's electronic and steric environment must be analyzed. The following decision tree outlines the optimal catalyst/ligand pairing based on the halogen position and protecting group status.

Figure 1: Decision matrix for selecting Suzuki-Miyaura conditions based on regiochemistry and protection status.

Part 2: The "Standard" C3-Functionalization

The C3 position of 3-haloindazoles is electronically distinct from the benzene ring. It is generally more reactive toward oxidative addition but sensitive to steric crowding.

Mechanism & Causality[1][2]

-

Reactivity: 3-Iodoindazoles undergo oxidative addition faster than C4-C7 halides.

-

Ligand Choice: Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are preferred here. The large bite angle of dppf enforces a geometry that accelerates reductive elimination, which is often the rate-determining step for electron-rich heteroaromatics.

-

Base Selection: Carbonate bases (Na2CO3, Cs2CO3) are sufficient. Stronger bases (alkoxides) are unnecessary and may degrade labile protecting groups like Boc.

Protocol A: Protected 3-Haloindazoles

Best for: SEM, THP, or Methyl-protected 3-iodo/bromoindazoles.

-

Reagents:

-

Substrate: 1-SEM-3-iodoindazole (1.0 equiv)

-

Boronic Acid: Aryl boronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%)

-

Base: 2M Na2CO3 (aqueous) (3.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 M concentration)

-

-

Procedure:

-

Charge the reaction vessel with substrate, boronic acid, and catalyst.

-

Evacuate and backfill with Nitrogen (x3). Critical: Oxygen promotes homocoupling.

-

Add degassed Dioxane and 2M Na2CO3 via syringe.

-

Heat to 80–90 °C for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

-

Purification: Flash chromatography (Hex/EtOAc).

-

Part 3: Unprotected & Sterically Demanding Couplings (C4-C7)

Coupling directly on the benzene ring (C4-C7) or using unprotected (free N-H) indazoles requires a more robust catalytic system.

Mechanism & Causality[1][2]

-

Catalyst Poisoning: The free N1-H and N2 nitrogen can coordinate to Palladium, forming inactive "Pd-black" or stable complexes that arrest the cycle.

-

Solution: Buchwald Precatalysts (Gen 2/3) . Ligands like XPhos or SPhos are bulky and electron-rich.

-

Steric Bulk: Prevents the indazole nitrogen from coordinating to the Pd center.

-

Precatalyst (G2/G3): Ensures rapid formation of the active monoligated Pd(0) species, bypassing the induction period seen with Pd(OAc)2.

-

Protocol B: Unprotected or Sterically Hindered Indazoles

Best for: Free NH indazoles, C4/C7-haloindazoles, or unreactive aryl chlorides.

-

Reagents:

-

Substrate: 3-bromo-1H-indazole (1.0 equiv)

-

Boronic Acid: Aryl boronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G2 (2–5 mol%)

-

Base: K3PO4 (tribasic, solid) (3.0 equiv)

-

Solvent: THF/Water (4:1 ratio) or n-Butanol (for higher temp).

-

-

Procedure:

-

Combine substrate, boronic acid, base, and XPhos Pd G2 in a microwave vial.

-

Seal and purge with Argon.

-

Add degassed solvent system.

-

Thermal: Heat at 100 °C for 12 hours.

-

Microwave (Preferred): 100–120 °C for 30–60 minutes.

-

Note on Workup: Acidify carefully if the product is amphoteric. Indazoles can trap Pd; a scavenger resin (e.g., SiliaMetS® Thiol) wash is recommended during workup.

-

Part 4: The "Reverse" Coupling (Indazole Boronates)

WARNING: Coupling an indazole-3-boronic acid with an aryl halide is chemically risky due to Protodeboronation .

The Instability Mechanism

Heteroaryl boronic acids adjacent to nitrogen (like C3-indazoles or 2-pyridyls) are prone to hydrolytic cleavage of the C-B bond. The basic conditions required for Suzuki coupling accelerate this, replacing the Boron with a Proton (H), destroying the starting material before it couples.

Figure 2: Pathway of protodeboronation in heteroaryl boronic acids.

Protocol C: Stabilization Strategy

If you must use the indazole as the nucleophile:

-

Use Boronic Esters: Pinacol esters (Bpin) are more stable than free acids.

-

Anhydrous Conditions: Eliminate water to prevent the formation of the hydrolytic intermediate.

-

Alternative Reagent: Use Potassium Indazole-3-trifluoroborate . These salts are robust and release the active boronic species slowly, minimizing decomposition.

Recommended Conditions (Trifluoroborate):

-

Catalyst: Pd(dppf)Cl2 (5 mol%)

-

Base: Cs2CO3 (3.0 equiv)

-

Solvent: MeOH/THF (to solubilize the salt).

-

Temp: 80 °C (Sealed tube).

Part 5: Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| No Reaction (SM Recovery) | Catalyst poisoning by N-atoms. | Switch to XPhos Pd G2 or SPhos Pd G2 . Increase Temp to 110 °C. |

| De-halogenation (Reduction) | Switch solvent from Isopropanol/Ethanol to Dioxane or Toluene . | |

| Homocoupling (Ar-Ar) | Oxygen presence or slow transmetallation. | Degas solvents vigorously (sparge with Ar for 15 min). Add base after degassing. |

| Protodeboronation | Unstable boronic acid (C3-indazole). | Switch coupling partners (Use Halo-indazole + Aryl-Boronate). Use Anhydrous conditions. |

| Regio-isomer Mix | Competition between C3 and C4/C7 halogens. | Perform C3 coupling at Room Temperature first (C3 is faster). Heat only for C4-C7. |

References

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.

- Source: National Institutes of Health (PMC) / J. Org. Chem.

- Context: Validates the use of Buchwald prec

-

Link:[Link]

-

Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles and Indazoles.

-

Protodeboronation of Heteroarom

- XPhos Pd G2 Product Guide & Application.

Sources

Application Note: C-H Activation of 4-Fluoro-7-Methoxy-1H-Indazole at C3 Position

Executive Summary

This guide details the methodology for the regioselective C-H activation of 4-fluoro-7-methoxy-1H-indazole at the C3 position. While indazoles are privileged scaffolds in kinase inhibitor discovery (e.g., ITK, IRAK4 inhibitors), the C3 position is notoriously inert compared to the C3 of indoles.[1]

This specific substrate presents a unique "push-pull" electronic environment:

-

4-Fluoro (Electron Withdrawing): Inductively deactivates the C3 position toward electrophilic attack but increases the acidity of the C3-H bond, favoring Concerted Metalation-Deprotonation (CMD) mechanisms.[1]

-

7-Methoxy (Electron Donating): Increases electron density on the benzene ring but introduces steric bulk near the N1 site, potentially influencing directing group (DG) strategies.[1]

This protocol prioritizes a Palladium(II)-Catalyzed Direct Arylation via the CMD pathway, which exploits the acidity induced by the C4-fluorine atom.[1]

Strategic Analysis & Mechanism

Substrate Electronics & Reactivity

The success of C-H activation on this substrate relies on balancing the electronic effects.[1]

| Feature | Electronic Effect | Impact on C-H Activation (CMD Mechanism) |

| C3-H | Target Bond | pKa ~35 (DMSO).[1] Needs base-assisted metalation.[1] |

| C4-Fluoro | Beneficial. Increases C3-H acidity, lowering the activation energy for the rate-limiting deprotonation step.[1] | |

| C7-Methoxy | Neutral/Minor. Distal to C3.[1] Primary impact is solubility and potential chelation if N1 is unprotected. | |

| N1-H | Acidic Site | Problematic. Free NH can poison Pd catalysts or lead to N-arylation. Protection is recommended. |

The CMD Mechanism (Concerted Metalation-Deprotonation)

Unlike Electrophilic Aromatic Substitution (

Figure 1: The CMD catalytic cycle. The 4-Fluoro substituent lowers the energy of the CMD Transition State by stabilizing the anionic character of the C3 carbon.

Primary Protocol: Pd-Catalyzed Direct C3-Arylation[1][2]

This protocol utilizes a Pd(II)/Phenanthroline system.[1] It is robust, scalable, and tolerates the C4-fluorine substituent.[1]

Pre-requisite: N1-Protection

While direct C-H activation of free (NH)-indazoles is possible, it often requires high catalyst loading.[1] For high-value substrates like 4-fluoro-7-methoxy-1H-indazole, protection is advised to ensure yield and purification ease.[1]

-

Recommended PG: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl).[1]

-

Why: SEM is stable to the basic conditions of C-H activation and easily removed with TBAF/TFA.

Materials & Reagents[1]

-

Substrate: 1-(SEM)-4-fluoro-7-methoxy-1H-indazole (1.0 equiv)

-

Coupling Partner: Aryl Iodide (Ar-I) (1.2 - 1.5 equiv)[1]

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5-10 mol%)[1][2]

-

Ligand: 1,10-Phenanthroline (10-20 mol%)[1]

-

Base: Cesium Carbonate (

) (2.0 equiv)[1] -

Solvent: DMA (Dimethylacetamide) or Toluene (anhydrous)[1]

-

Temp: 100 °C - 120 °C

Step-by-Step Methodology

-

Catalyst Pre-complexation (Critical):

-

In a dry vial, mix Pd(OAc)₂ (5 mol%) and 1,10-Phenanthroline (10 mol%) in DMA (1.0 mL per mmol substrate).

-

Stir at room temperature for 15 minutes. The solution should turn yellow/orange, indicating ligation.[1] Failure to pre-complex can lead to Pd black precipitation.

-

-

Reaction Assembly:

-

To a reaction vessel (pressure tube recommended), add the N1-protected indazole (1.0 equiv), Aryl Iodide (1.5 equiv), and

(2.0 equiv).[1] -

Add the pre-formed catalyst solution via syringe.[1]

-

Optional: Add 3Å Molecular Sieves if water sensitivity is suspected (though CMD benefits from trace protons, excessive water kills the catalytic cycle).[1]

-

-

Heating & Kinetics:

-

Seal the vessel under Argon/Nitrogen.[1]

-

Heat to 110 °C.

-

Monitor: Check LCMS at 2 hours. The 4-fluoro group accelerates the reaction; it may be complete faster than non-fluorinated analogs (typically 4-16 hours).

-

-

Work-up:

Data Validation (Expected Results)

| Parameter | Expectation | Notes |

| Conversion | >85% | 4-F substituent aids reactivity. |

| Regioselectivity | >20:1 (C3 vs others) | C4 is blocked by F; C7 is blocked by OMe/Sterics.[1] |

| By-products | Homocoupling of Ar-I | Minimized by using slight excess of Ar-I and dry solvents. |

Secondary Protocol: Ru-Catalyzed C-H Arylation (Alternative)

If the Pd-protocol fails (e.g., due to specific Ar-I interference), use this Ruthenium "carboxylate-assisted" method. This is particularly effective if you wish to attempt the reaction on the free (NH)-indazole (though protection is still safer).

-

Catalyst:

(5 mol%)[1] -

Ligand/Additive: 1-Adamantanecarboxylic acid (30 mol%) - The bulky acid is key for C3 selectivity.

-

Base:

-

Solvent: Toluene, 120 °C.

Mechanism Note: The carboxylate additive acts as a "proton shuttle," deprotonating the C3-H while coordinating to the Ru center.[1]

Experimental Workflow & Decision Tree

Figure 2: Decision tree for optimizing the C3-arylation workflow.

References

-

Ye, M., Gao, G. L., & Yu, J. Q. (2011). Ligand-promoted C-3 selective C-H olefination of pyridines and quinolines.[1] Journal of the American Chemical Society, 133(18), 6964-6967.[1] (Foundational work on ligand-promoted C-H activation). Link[1]

-

Ackermann, L. (2011). Carboxylate-assisted transition-metal-catalyzed C-H bond functionalizations: mechanism and scope.[1][3] Chemical Reviews, 111(3), 1315-1345.[1] (Review of the CMD mechanism utilized in this protocol). Link[1]

-

Horie, H., & Chatani, N. (2019). Chelating N-heterocyclic carbene ligands enable the palladium-catalyzed direct C–H arylation of indazoles at the C3 position.[1] Chemical Science, 10, 10716-10722.[1] (Specific protocol for Indazole C3). Link

-

Gambouz, K., et al. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole.[1][2][4] Molecules, 25(11), 2604.[1] (Green chemistry approach). Link

-

Deng, Y., et al. (2015). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles.[1] Chemical Science, 6, 1000-1008.[1] (The primary basis for the Pd/Phen protocol).[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Indazole N-Alkylation Regioselectivity

Ticket ID: IND-ALK-001 Subject: Resolving N1 vs. N2 Regioselectivity in Indazole Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Tautomer Trap"

Welcome to the Indazole Support Center. If you are reading this, you are likely observing an inseparable mixture of N1- and N2-alkylated products (often in a frustrating 60:40 or 70:30 ratio) or struggling to synthesize the elusive N2-isomer.

The Core Issue: Indazoles exist in an annular tautomeric equilibrium.

-

1H-Indazole (N1-H): The thermodynamically stable tautomer (aromatic benzenoid structure).[1]

-

2H-Indazole (N2-H): The quinonoid tautomer, less stable by ~4–9 kcal/mol depending on substitution.

The Selectivity Paradox: While N1 is the thermodynamic sink, the N2 nitrogen often possesses higher electron density (nucleophilicity) due to the lone pair availability in the deprotonated species, leading to N2-alkylation under kinetic control . To win this battle, you must choose conditions that either strictly enforce thermodynamic equilibration (for N1) or exploit transient transition state stabilization (for N2).

Decision Matrix: Protocol Selection

Before starting your batch, determine your target isomer and select the corresponding "Ticket" below.

Figure 1: Decision tree for selecting reaction conditions based on the desired regioisomer.

Troubleshooting Modules

Module A: Maximizing N1 Selectivity (The "Standard" Path)

Goal: >95% N1-Alkylation. Mechanism: Thermodynamic Equilibration.[2]

The Protocol:

-

Base: Sodium Hydride (NaH) (60% dispersion).

-

Solvent: DMF or NMP (Polar aprotic is critical to dissociate the ion pair).

-

Temperature: Heat is your friend. Run at 60–80°C to overcome the activation barrier for rearrangement from N2 to N1.

Why it works: Under these conditions, the reaction is reversible. Even if the alkyl group initially attacks N2 (kinetic product), the high temperature and ionic nature of the solvent allow the alkyl group to detach (via SN2 reversal or migration) and eventually settle on the N1 position, which is the thermodynamic sink [1].

Common Pitfall:

-

Issue: Using Potassium Carbonate (K2CO3) in Acetone/DMF at room temperature.

-

Result: Often yields ~15-20% N2 product because the reaction doesn't have enough energy to reverse the kinetic N2 formation.

Module B: The "Cesium Effect" (Chelation Control)

Goal: N1 Selectivity for substrates with C3-Electron Withdrawing Groups (EWG). Mechanism: Metal-Templated Selectivity.

Recent computational studies (DFT) have shown that when an ester or carbonyl is present at the C3 position, Cesium Carbonate (Cs2CO3) can enforce N1 selectivity.

-

Theory: The large Cesium cation (Cs+) coordinates between the N2 nitrogen and the carbonyl oxygen of the C3 substituent. This blocks the N2 site sterically and electrostatically, directing the electrophile to N1 [2].

-

Requirement: The substrate must have a coordinating group at C3 (e.g., -COOMe, -CN).

Module C: Forcing N2 Selectivity (The Hard Target)

Goal: Accessing the 2H-Indazole. Mechanism: Kinetic Trapping / Acid Catalysis.

Direct alkylation with halides rarely gives high N2 selectivity. You must change the electrophile.

The "Imidate Hack": Instead of alkyl halides, use Alkyl 2,2,2-trichloroacetimidates with a strong acid catalyst.[3]

-

Catalyst: Triflic Acid (TfOH) or Copper(II) Triflate.[3]

-

Solvent: Toluene or DCM.

-

Selectivity: Can achieve >90% N2 selectivity.

-

Mechanism: The reaction proceeds via a tight ion pair or a concerted mechanism where the protonation of the indazole N2 (which is more basic) directs the attack of the electrophile to that specific position, avoiding the thermodynamic equilibration to N1 [3].

Mechanistic Visualization

Understanding the transition states is crucial for troubleshooting.

Figure 2: Kinetic vs. Thermodynamic pathways. Note the reversibility of the N2 product at high temperatures.

Comparative Data: Reaction Conditions

| Variable | Conditions A (N1-Selective) | Conditions B (N2-Selective) |

| Base | NaH (Strong, dissociating) | None (Acid Catalysis) or K2CO3 (Weak) |

| Solvent | DMF, DMSO (Polar Aprotic) | Toluene, DCM (Non-polar) |

| Electrophile | Alkyl Halides (Br, I) | Trichloroacetimidates / Meerwein Salts |

| Temperature | 60°C - 100°C | 0°C - 25°C |

| Dominant Effect | Thermodynamic Stability | Kinetic Nucleophilicity |

| Typical Ratio | > 95 : 5 (N1:N2) | < 10 : 90 (N1:N2) |

Frequently Asked Questions (FAQ)

Q: I am running a Mitsunobu reaction. Why am I getting N2 product? A: Unlike simple alkylations, Mitsunobu reactions on indazoles are notoriously unpredictable. While often cited as N1-selective, steric bulk at the C3 or C7 position can flip selectivity to N2.[4] Furthermore, the Mitsunobu intermediate often reacts via a tight ion pair that favors the more accessible N2 lone pair, especially if the reaction is kept cold (kinetic control) [4].

Q: Can I convert my isolated N2 byproduct into the N1 product? A: Yes. This is a classic "save" in process chemistry. Treat the pure N2 isomer with a catalytic amount of alkyl halide (the same R-X used) and NaI in DMF at reflux. The N2 isomer will quaternize to a dialkyl species and then de-alkylate to the thermodynamic N1 isomer (the "Juday-Rosen rearrangement" principle).

Q: Does the "Hard/Soft Acid Base" (HSAB) theory apply here? A: Loosely. N1 is harder (amidine-like), N2 is softer (pyridine-like). However, steric factors and the Curtin-Hammett principle (relative energies of transition states) usually override simple HSAB predictions in this system.

References

-

Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[4] Chem. 2021, 17, 1939–1950.

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org.[4] Chem. 2024, 20, 1940–1954.

-

Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis 2022, 54, 3215-3226.[3]

-

Mitsunobu reaction indazole N1 vs N2 selectivity. National Institutes of Health (PMC).

Sources

- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 3. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

Technical Support Center: Synthesis of 4-fluoro-7-methoxy-1H-indazole

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-fluoro-7-methoxy-1H-indazole. This document is designed for researchers, medicinal chemists, and process development scientists. The indazole scaffold is a privileged structure in modern drug discovery, and mastering its synthesis is crucial for advancing novel therapeutic programs.[1][2] This guide moves beyond a simple recitation of steps; it delves into the causality of the reaction, addresses common points of failure, and provides robust, field-tested solutions to optimize your yield and purity.

Our approach is built on a foundation of scientific integrity. Every recommendation is grounded in established chemical principles and supported by authoritative literature to ensure you can proceed with confidence.

Core Synthesis Protocol: Cyclization of 2,6-difluoro-3-methoxybenzaldehyde

The most direct and frequently employed route to this class of indazoles involves the reaction of a suitably substituted ortho-fluorobenzaldehyde with hydrazine.[3][4] The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr) by hydrazine, which is the key mechanistic event.

Experimental Protocol

Reaction: 2,6-difluoro-3-methoxybenzaldehyde + Hydrazine Monohydrate → 4-fluoro-7-methoxy-1H-indazole

-

Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-difluoro-3-methoxybenzaldehyde.

-

Reagent Addition: Add hydrazine monohydrate (N₂H₄·H₂O) in a significant molar excess (see table below).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 110-120 °C in a solvent like ethanol or neat, though higher temperatures up to 180°C have been reported for similar syntheses) and stir vigorously.[3]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-12 hours).

-

Work-up:

-

Cool the mixture to room temperature.

-

Carefully add water to the reaction mixture.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the organic phase under reduced pressure. The resulting crude solid can be purified by silica gel column chromatography or recrystallization to yield the final product.

Data Presentation: Reagent Stoichiometry & Conditions

| Reagent | Molar Eq. | Role | Key Considerations |

| 2,6-difluoro-3-methoxybenzaldehyde | 1.0 | Starting Material | Purity should be >98%. |

| Hydrazine Monohydrate | 5.0 - 10.0 | Nucleophile/Reagent | Use a fresh, high-purity bottle. Acts as both reactant and often the solvent. |

| Solvent (Optional) | - | Reaction Medium | High-boiling point solvents like ethanol or n-butanol can be used for better temperature control. |

| Temperature | 110 - 180 °C | Driving Force | Essential for both SNAr and subsequent cyclization/dehydration.[3] |

| Time | 8 - 12 hours | Reaction Duration | Monitor by TLC/LC-MS to avoid product degradation from prolonged heating. |

Visualization: Synthetic Workflow

Caption: High-level workflow for the synthesis of 4-fluoro-7-methoxy-1H-indazole.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis. A systematic approach is the most effective way to diagnose and solve experimental challenges.[5]

Q1: My reaction yield is very low or I've isolated no product. What went wrong?

A1: This is the most common issue and can stem from several factors. Let's break down the likely causes.

-

Cause A: Reagent Quality. Hydrazine is susceptible to oxidation. An old or improperly stored bottle of hydrazine monohydrate may have reduced potency.

-

Solution: Use a fresh bottle of hydrazine monohydrate from a reputable supplier. If you suspect your reagent, consider titrating it to determine its actual concentration.

-

-

Cause B: Insufficient Temperature. The intramolecular nucleophilic aromatic substitution and subsequent cyclization/dehydration steps require significant thermal energy to overcome their activation barriers.[4]

-

Solution: Ensure your reaction is reaching the target temperature. Measure the temperature of the reaction mixture itself, not just the heating mantle setting. If using a high-boiling solvent, confirm you are at a vigorous reflux. For neat reactions, a temperature of 150-180 °C may be necessary.[3]

-

-

Cause C: Atmospheric Contamination. While this reaction is not strictly an inert atmosphere reaction, excessive exposure to oxygen can degrade hydrazine.

-

Solution: While a full nitrogen/argon atmosphere is not always necessary, ensuring your reflux condenser is efficient and minimizes atmospheric exchange is good practice.

-

Q2: My NMR shows a complex mixture of products, not the clean desired compound. What are these impurities?

A2: The formation of side products often points to incomplete cyclization or undesired isomer formation.

-

Cause A: Hydrazone Intermediate. The first step of the reaction is the formation of a hydrazone from the aldehyde. If the cyclization step is slow or incomplete, you may isolate this intermediate. It will have a distinct NMR spectrum from the final aromatic indazole.

-

Solution: Increase the reaction time or temperature to drive the cyclization to completion. The conversion of the hydrazone to the indazole is often the rate-limiting step.

-

-

Cause B: Isomer Formation. While the substitution pattern of 4-fluoro-7-methoxy-1H-indazole is generally favored from this specific starting material, other indazole syntheses can produce mixtures of N1-H and N2-H tautomers or other positional isomers depending on the cyclization strategy.[6][7]

-

Solution: Carefully analyze your 1H and 13C NMR data. If isomers are present, they are often difficult to separate. The optimal course of action is to modify the reaction conditions (solvent, temperature) in small-scale trials to favor the formation of the desired isomer. Purification via careful column chromatography is the standard method for separating such isomers.

-

Visualization: Troubleshooting Decision Tree

Caption: A logical flowchart for troubleshooting low-yield synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this indazole synthesis?

A1: The reaction proceeds through a well-established pathway:

-

Hydrazone Formation: The aldehyde group of the starting material condenses with hydrazine to form a hydrazone intermediate.

-

Nucleophilic Aromatic Substitution (SNAr): The terminal nitrogen of the hydrazone acts as a nucleophile, attacking the electron-deficient carbon bearing one of the ortho-fluorine atoms. The fluorine atom is an excellent leaving group, and this step is facilitated by the high temperature.

-

Cyclization & Aromatization: This intramolecular cyclization forms the five-membered pyrazole ring. A subsequent elimination of water (dehydration) from the cyclic intermediate leads to the stable, aromatic 1H-indazole product.

Q2: Are there alternative synthetic strategies to produce this compound?

A2: Yes, the field of heterocyclic chemistry offers multiple routes to the indazole core, although they may require different starting materials. Notable alternatives include:

-

Reductive Cyclization: Starting from an o-nitro-ketoxime, a reductive cyclization can be performed to form the N-N bond and construct the indazole ring. This is an extremely mild method that can produce excellent yields.[8]

-

Metal-Catalyzed C-H Amination: Advanced methods involve the intramolecular C-H amination of arylhydrazones, often mediated by catalysts like silver(I), palladium, or rhodium.[1][9] These methods are powerful but may require more specialized reagents and conditions.

-

[3+2] Cycloaddition: Reactions involving arynes and diazo compounds can also be used to construct the indazole skeleton.[10]

Q3: How critical is the work-up procedure for the final yield and purity?

A3: It is extremely critical. The indazole nucleus has a basic nitrogen atom, which can lead to issues during extraction if the pH is not controlled.

-

Extraction Efficiency: Ensure your aqueous layer is neutral or slightly basic during the ethyl acetate extraction to keep the indazole product in its neutral, organic-soluble form. If the aqueous layer is too acidic, the product may become protonated and remain in the water layer, drastically reducing your isolated yield.

-

Emulsion Formation: Heterocyclic compounds can sometimes act as surfactants, leading to emulsions during extraction. If this occurs, adding a small amount of brine can help break the emulsion.

References

-

Shi, F., et al. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(7), 3127-3133. [Link]

-

Counceller, C. M., et al. (2008). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. The Journal of Organic Chemistry, 73(10), 3859-3862. This reference is available on ResearchGate. [Link]

-

Yoo, E. J., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 1(1), 1-1. [Link]

-

Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2633. [Link]

-

Sharma, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1869-1891. [Link]

- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.

-

Li, J., et al. (2023). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect, 8(30). This reference is available on ResearchGate. [Link]

-

Gollner, A., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229-1232. [Link]

-

ChemRxiv. (2021). Optimized Synthesis of 7-Aza-Indazoles by Diels–Alder Cascade and Associated Process Safety. [Link]

-

PubMed. (2023). Synthesis of indazole-based fluorophores. Retrieved February 4, 2026, from [Link]

-

Thieme Connect. (2015). One-Pot Synthesis of 1H-Indazole-4,7-diols via Iodine(III)-Mediated [3+2] Cycloaddition in Water. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved February 4, 2026, from [Link]

-

ChemRxiv. (2022). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

-

ACS Publications. (2023). Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. [Link]

-

ACS Publications. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. [Link]

-

IJIRSET. (n.d.). Synthesis of Heterocyclic Compounds. [Link]

-

YouTube. (2019). Solved Problems On Heterocyclic Chemistry. [Link]

-

ResearchGate. (2014). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. [Link]

-

White Rose Research Online. (2019). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. [Link]

-

ResearchGate. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Retrieved February 4, 2026, from [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]

-

Boyer Research Group. (n.d.). Heterocyclic Chemistry. Retrieved February 4, 2026, from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 7. pnrjournal.com [pnrjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Technical Support Center: Advanced Strategies for 7-Methoxy Substituted Indazoles

Prepared by: The Applications & Synthesis Support Group

Welcome to the technical support center for synthetic challenges involving 7-methoxy substituted indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique synthetic hurdles presented by this valuable scaffold. The inherent steric hindrance imparted by the C7-methoxy group, positioned adjacent to the critical N1 position, frequently leads to low reaction yields, poor regioselectivity, and stalled catalytic cycles.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and overcome these common issues. Our approach is rooted in mechanistic principles to empower you not just to follow a protocol, but to understand and adapt it to your specific synthetic needs.

Frequently Asked Questions (FAQs)

Q1: Why are functionalization reactions on 7-methoxyindazoles so difficult?

The primary challenge is steric hindrance. The methoxy group at the C7 position is a bulky substituent located directly adjacent to the N1 nitrogen of the pyrazole ring. This proximity creates a sterically crowded environment that can:

-

Impede Access to N1: For reactions like N-alkylation or N-arylation, the methoxy group physically blocks the trajectory of incoming electrophiles or catalyst complexes, significantly slowing down the desired reaction or preventing it altogether.[1]

-

Hinder Reactions at C7: In cross-coupling reactions involving a C7-halide or triflate, the substituent obstructs the approach of the metal catalyst to the C-X bond, making the crucial oxidative addition step of the catalytic cycle kinetically challenging.[2]

-

Influence Regioselectivity: The steric barrier at N1 can sometimes make the electronically less favored N2 position more accessible, leading to mixtures of N1 and N2-substituted products that are difficult to separate.[3][4]

Q2: I'm attempting an N-alkylation/arylation and getting a mixture of N1 and N2 isomers. How can I improve selectivity for the N1 position?

This is a classic problem. While reaction conditions can be optimized, the steric penalty at N1 often makes achieving perfect selectivity difficult. Here’s a troubleshooting hierarchy:

-

Condition Optimization: For N-alkylation, the combination of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) has been shown to generally favor the thermodynamically more stable N1 product.[3] However, with the 7-methoxy group, this preference can be eroded.

-

Bulky Coupling Partners: If your coupling partner is also sterically demanding, the reaction may favor N2 simply due to accessibility. If possible, consider a less bulky analogue.

-

Embrace the Mixture: In many industrial and discovery settings, the most pragmatic approach is to run the reaction under conditions that give a reliable N1/N2 ratio, and then separate the regioisomers using chromatography (e.g., silica gel or reverse-phase HPLC). The isomers often have significantly different polarity, making separation feasible.[4]

Q3: My Suzuki coupling at the C7-position of 7-methoxy-3-bromoindazole is failing. The starting material is recovered. What should I try first?

Failure in Suzuki-Miyaura couplings on sterically hindered substrates is almost always a catalyst- or condition-related issue.[5][6] The primary suspect is a failed oxidative addition step.

-

Switch to a Bulky Ligand: Standard ligands like PPh₃ are often ineffective. You need a more electron-rich and sterically demanding ligand that promotes the formation of a highly reactive, low-coordinate Pd(0) species. Start by screening modern Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos).[6]

-

Re-evaluate Your Base/Solvent System: A strong, non-nucleophilic base is critical. Potassium phosphate (K₃PO₄) is often superior to carbonates in these challenging couplings.[6] A solvent system of dioxane/water or toluene/water is a good starting point.

-

Increase Temperature: Hindered couplings often require more thermal energy. If your substrates are stable, cautiously increasing the reaction temperature to 100-110 °C can overcome the activation barrier.

Q4: Are there alternatives to direct C-H functionalization to install a group at the C7 position?

Yes. Direct C-H functionalization at C7 is notoriously difficult even without a blocking methoxy group.[7][8] A more reliable, albeit longer, strategy is often to build the functionality into the starting materials. This involves a "ring-formation" strategy rather than a "functionalization" strategy. Many established indazole syntheses can accommodate substituted precursors.[9][10][11] For example, starting with a suitably substituted 2-amino-3-methoxybenzaldehyde or related aniline derivative can place the desired group at the final C7 position during the cyclization to form the indazole core.

Troubleshooting Guide 1: N-Arylation of 7-Methoxy-1H-indazole via Buchwald-Hartwig Amination

Common Problem: Low to no conversion when attempting to couple an aryl halide (Ar-X) to the N1 position. The reaction is often plagued by decomposition of the palladium catalyst (formation of palladium black) and recovery of starting material.